Heptyl 4-{[(4-nitrophenyl)carbonyl]amino}benzoate
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Overview
Description
Heptyl 4-(4-nitrobenzamido)benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a heptyl group attached to a benzoate moiety, which is further substituted with a 4-nitrobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptyl 4-(4-nitrobenzamido)benzoate typically involves the esterification of 4-(4-nitrobenzamido)benzoic acid with heptyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of heptyl 4-(4-nitrobenzamido)benzoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity starting materials and optimized reaction parameters ensures the production of high-quality heptyl 4-(4-nitrobenzamido)benzoate suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Heptyl 4-(4-nitrobenzamido)benzoate can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed:
Reduction: 4-(4-aminobenzamido)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-nitrobenzamido)benzoic acid and heptyl alcohol.
Scientific Research Applications
Heptyl 4-(4-nitrobenzamido)benzoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential therapeutic effects.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of heptyl 4-(4-nitrobenzamido)benzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity, potentially through the generation of reactive nitrogen species. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Heptyl 4-(4-nitrobenzamido)benzoate can be compared with other similar compounds, such as:
Heptyl 4-hydroxybenzoate: Similar ester structure but with a hydroxyl group instead of a nitrobenzamido group.
Heptyl benzoate: Lacks the nitrobenzamido substitution, making it less complex.
4-(4-nitrobenzamido)benzoic acid: The parent acid of heptyl 4-(4-nitrobenzamido)benzoate.
The uniqueness of heptyl 4-(4-nitrobenzamido)benzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H24N2O5 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
heptyl 4-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H24N2O5/c1-2-3-4-5-6-15-28-21(25)17-7-11-18(12-8-17)22-20(24)16-9-13-19(14-10-16)23(26)27/h7-14H,2-6,15H2,1H3,(H,22,24) |
InChI Key |
NYHFDBSPAZHDBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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